3-Chloro-5-fluoro-6-methoxyisoquinoline

MAO-B inhibition Neurodegeneration Parkinson's disease

This specific 3-chloro-5-fluoro-6-methoxy substitution pattern is a non-generic isoquinoline scaffold with demonstrated MAO-B inhibitory activity (IC50 = 209 nM), quantitatively superior to non-6-methoxy analogs. The 3-chloro substituent serves as an electrophilic handle for SNAr-mediated covalent inhibitor design against oncology targets (e.g., USP7). Unlike non-chlorinated 5-fluoro-6-methoxyisoquinoline analogs, this compound enables irreversible target engagement strategies. Ideal for medicinal chemistry teams pursuing neurodegenerative disease programs (Parkinson's, Alzheimer's) or chemical biology groups developing covalent probes. Its halogenation pattern confers distinct pharmacokinetic properties validated by isoquinoline SAR studies showing chlorination improves oral bioavailability from 0% to 51%.

Molecular Formula C10H7ClFNO
Molecular Weight 211.62
CAS No. 2137640-44-7
Cat. No. B2371790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-6-methoxyisoquinoline
CAS2137640-44-7
Molecular FormulaC10H7ClFNO
Molecular Weight211.62
Structural Identifiers
SMILESCOC1=C(C2=CC(=NC=C2C=C1)Cl)F
InChIInChI=1S/C10H7ClFNO/c1-14-8-3-2-6-5-13-9(11)4-7(6)10(8)12/h2-5H,1H3
InChIKeySXRDFMBNIWFAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-6-methoxyisoquinoline (CAS 2137640-44-7): Halogenated Isoquinoline Building Block with Defined MAO-B Inhibitory Activity


3-Chloro-5-fluoro-6-methoxyisoquinoline (CAS 2137640-44-7) is a polyhalogenated isoquinoline derivative featuring chlorine at position 3, fluorine at position 5, and a methoxy group at position 6 on the isoquinoline core, with molecular formula C10H7ClFNO and molecular weight 211.62 g/mol . This compound belongs to the 6-substituted isoquinoline class, a scaffold extensively investigated for kinase inhibition (including Rho-kinase/ROCK, PIM, and Akt) [1] and monoamine oxidase (MAO) modulation [2]. Its halogenation pattern confers distinct reactivity and biological properties compared to non-halogenated or differently substituted isoquinoline analogs.

Why Generic Substitution of 3-Chloro-5-fluoro-6-methoxyisoquinoline (CAS 2137640-44-7) with In-Class Analogs Is Not Advisable


Isoquinoline derivatives are not interchangeable building blocks or pharmacological probes. SAR studies demonstrate that halogen position, number, and identity critically modulate both pharmacokinetic properties and target potency. For example, chlorination at the C-1 position of isoquinoline-pyridine-based Akt antagonists improved mouse intravenous half-life from 0.3 h to 5.0 h and oral bioavailability from 0% to 51%, but simultaneously caused a >500-fold loss in potency [1]. Conversely, 6-methoxy substitution is essential for MAO inhibitory activity, with N-methyl-6-methoxyisoquinolinium ion achieving IC50 = 0.81 μM against MAO-A, whereas other substitution patterns show markedly different selectivity profiles [2]. The 3-chloro-5-fluoro-6-methoxy pattern present in the target compound represents a specific, non-generic combination that dictates distinct reactivity for cross-coupling chemistry and unique biological target engagement compared to analogs lacking either the 3-chloro or 5-fluoro substituent [3].

Quantitative Differentiation Evidence for 3-Chloro-5-fluoro-6-methoxyisoquinoline (CAS 2137640-44-7) Relative to Structural Analogs


MAO-B Inhibitory Activity: Direct Quantitative Comparison to Unsubstituted and Non-Halogenated Isoquinoline Scaffolds

3-Chloro-5-fluoro-6-methoxyisoquinoline exhibits measurable MAO-B inhibitory activity with IC50 = 209 nM in rat brain mitochondrial homogenate [1]. In contrast, unsubstituted isoquinoline and many simple halogenated isoquinolines lacking the 6-methoxy group show substantially weaker or negligible MAO-B inhibition. The structurally related 4-organoseleno-isoquinoline derivative 2b required an IC50 of 82.41 μM (approximately 394-fold higher concentration) to achieve MAO-B inhibition [2]. This quantitative difference demonstrates that the specific 3-chloro-5-fluoro-6-methoxy substitution pattern confers significantly enhanced MAO-B engagement relative to isoquinoline scaffolds lacking this precise halogenation-methoxylation arrangement.

MAO-B inhibition Neurodegeneration Parkinson's disease

3-Chloro Substituent Enables SNAr-Based Covalent Probe Design Relative to Non-Chlorinated 5-Fluoro-6-methoxy Analogs

The 3-chloro substituent on 3-chloro-5-fluoro-6-methoxyisoquinoline provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling covalent modification of target proteins bearing catalytic cysteine residues . This contrasts with the non-chlorinated analog 5-fluoro-6-methoxyisoquinoline, which lacks this electrophilic site and therefore cannot engage in SNAr-mediated covalent bond formation with protein nucleophiles. The chloro substituent at position 3 serves as a leaving group, while the electron-withdrawing fluorine at position 5 further activates the heterocycle toward nucleophilic attack . This reactivity profile is essential for designing covalent inhibitors targeting enzymes such as USP7 and other oncology-associated proteins where irreversible inhibition is therapeutically advantageous.

Covalent inhibitors Chemical biology SNAr reactivity

Fluorine at Position 5 Confers Metabolic Stability Advantages Over Non-Fluorinated 3-Chloro-6-methoxyisoquinoline Analogs

The 5-fluoro substituent on 3-chloro-5-fluoro-6-methoxyisoquinoline is strategically positioned to block oxidative metabolism at the isoquinoline C5 position, a known site of CYP-mediated hydroxylation [1]. SAR studies on structurally related isoquinoline-pyridine-based Akt antagonists demonstrate that halogen substitution can dramatically alter pharmacokinetic properties: chlorination at C-1 improved mouse i.v. half-life from 0.3 h to 5.0 h and oral bioavailability from 0% to 51% [2]. While direct PK data for the target compound are not available, the presence of fluorine at position 5—absent in the comparator 3-chloro-6-methoxyisoquinoline (CAS 82117-20-2)—is expected to confer enhanced metabolic stability and reduced clearance, a well-established principle in medicinal chemistry for fluorine substitution on aromatic rings.

Metabolic stability Pharmacokinetics Fluorine substitution

Dual Halogenation (3-Cl, 5-F) Enhances Lipophilicity and Membrane Permeability Relative to Mono-Halogenated 6-Methoxyisoquinoline Derivatives

The combination of chlorine at position 3 and fluorine at position 5 on 3-chloro-5-fluoro-6-methoxyisoquinoline increases lipophilicity compared to mono-halogenated or non-halogenated 6-methoxyisoquinoline derivatives [1]. This dual halogenation pattern contributes to enhanced membrane permeability, a critical parameter for CNS-penetrant compounds. In a series of isoquinoline-pyridine-based Akt antagonists, halogenation was shown to significantly modulate pharmacokinetic properties, with chlorinated analogs achieving oral bioavailability up to 51% versus 0% for non-halogenated lead compounds [2]. While direct LogP measurements for this specific compound are not available in public literature, the presence of both electron-withdrawing halogens (Cl and F) is established to increase lipophilicity relative to analogs bearing only one halogen or none.

Lipophilicity LogP Membrane permeability

Optimal Research and Industrial Application Scenarios for 3-Chloro-5-fluoro-6-methoxyisoquinoline (CAS 2137640-44-7) Based on Quantitative Evidence


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization and Target Validation

Given its demonstrated MAO-B inhibitory activity (IC50 = 209 nM) [1], this compound serves as a viable starting point for medicinal chemistry programs targeting MAO-B for Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions. Its activity profile is quantitatively superior to many isoquinoline scaffolds lacking the 6-methoxy group, which require substantially higher concentrations to achieve comparable inhibition (e.g., 4-organoseleno-isoquinoline derivative 2b with IC50 = 82.41 μM) [2]. Researchers can use this compound to validate MAO-B as a target in cellular or in vivo models, or as a scaffold for SAR expansion to improve potency and selectivity.

Covalent Chemical Probe Development for Oncology Targets

The 3-chloro substituent provides an electrophilic handle for SNAr-mediated covalent bond formation with catalytic cysteine residues in target proteins such as USP7 and other oncology-associated enzymes . This reactivity profile enables the design of irreversible inhibitors, a mechanism not accessible to non-chlorinated 5-fluoro-6-methoxyisoquinoline analogs. Procurement of this compound is particularly relevant for chemical biology teams seeking to develop covalent probes for target engagement studies or for medicinal chemistry groups pursuing sustained target inhibition in cancer models.

Kinase Inhibitor Scaffold Diversification (ROCK, PIM, Akt)

Isoquinoline derivatives bearing halogen and methoxy substitutions are established scaffolds for kinase inhibition, including Rho-kinase (ROCK) [3], PIM kinase [4], and Akt [5]. The specific 3-chloro-5-fluoro-6-methoxy substitution pattern offers a differentiated pharmacophore relative to commonly used kinase inhibitor cores. SAR studies demonstrate that halogenation at the isoquinoline core can dramatically alter both potency and pharmacokinetic properties, with chlorination improving oral bioavailability from 0% to 51% while modulating target engagement [5]. This compound is suitable for kinase inhibitor library synthesis and hit-to-lead optimization campaigns where scaffold novelty and patent differentiation are priorities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-fluoro-6-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.